molecular formula C20H16N4O B1197287 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone

5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone

Cat. No. B1197287
M. Wt: 328.4 g/mol
InChI Key: FHOVHBQANPGWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone is an aminoquinoline.

Scientific Research Applications

Synthesis and Biological Properties

Research has shown that 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone and its derivatives can be synthesized and characterized for potential biological applications. These compounds have been investigated for their antibacterial and antitumor properties, demonstrating significant relevance in medical research (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Mass Spectral Fragmentation

Studies have also explored the thermal transformations and mass spectral fragmentation of derivatives of 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone. This research provides valuable insights into the chemical behavior and stability of these compounds under various conditions (Азев et al., 2013).

Dyeing Properties and Spectroscopy

Further investigations have been conducted on the synthesis and dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones. These studies are significant for understanding the potential industrial and commercial applications of these compounds in dye manufacturing (Bagdatli & Ocal, 2012).

Electronic Absorption Spectra

The effect of the pH of the medium on the electronic absorption spectra and structure of related pyrazolone compounds has also been a subject of research. This study contributes to a deeper understanding of the chemical properties and behavior of these compounds in different environments (Zaitsev, Nikiforov, Ryabov, & Sheban, 1991).

Chemical Reactivity and Uses

Research has highlighted the chemical reactivity and multiple usages of 1-Phenyl-3-methyl-5-pyrazolone, a closely related compound. This includes applications in the study of polysaccharides, carbohydrate dosage, and the design of drug conjugates with various pharmacological properties (Bailly, Hecquet, Kouach, Thuru, & Goossens, 2020).

Electrochemical Oxidation

The electrochemical oxidation of catechol derivatives in the presence of 1-Phenyl-3-methyl-5-pyrazolone has been studied, offering potential applications in medical and analytical chemistry (Zhad, Banitaba, Roozbahani, & Davarani, 2012).

properties

Product Name

5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

5-methyl-2-phenyl-4-(quinolin-3-yliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N4O/c1-14-18(20(25)24(23-14)17-8-3-2-4-9-17)13-21-16-11-15-7-5-6-10-19(15)22-12-16/h2-13,23H,1H3

InChI Key

FHOVHBQANPGWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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